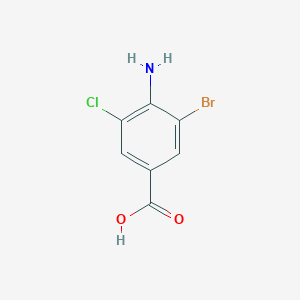
1-(4-Iodophenyl)butan-1-one
Vue d'ensemble
Description
“1-(4-Iodophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11IO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)butan-1-one” consists of an iodophenyl group attached to a butanone . The exact 3D conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“1-(4-Iodophenyl)butan-1-one” has a molecular weight of 274.096 . Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index can be found in specialized chemical databases .Applications De Recherche Scientifique
Crystallographic Structure Analysis
Research has revealed the crystallographic structure of related compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, which provides insights into molecular configurations and interactions. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Shi & Jiang, 1999).
Catalysis and Synthesis
The compound has potential applications in catalysis and synthesis. For example, palladium nanoparticles have been used in the Heck reaction of aryl iodides, including derivatives of 1-(4-Iodophenyl)butan-1-one, for the synthesis of important fine chemicals (Boffi et al., 2011).
Melanin Synthesis Inhibition
Studies have shown that compounds like 4-(phenylsulfanyl)butan-2-one, which are structurally similar to 1-(4-Iodophenyl)butan-1-one, can inhibit melanin synthesis and melanosome maturation, making them significant in medical cosmetology (Wu et al., 2015).
Pharmaceutical Research
Analogues of this compound, like 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl, have been studied for their potential as sigma-2 receptor ligands with anticancer activity (Asong et al., 2019).
Antimicrobial and Anticancer Activities
The derivatives of similar compounds have been synthesized and studied for their antimicrobial and anticancer activities, indicating the potential of 1-(4-Iodophenyl)butan-1-one in these fields (Rathinamanivannan et al., 2019).
Fragrance Synthesis
Compounds like 4-(phenylsulfanyl)butan-2-one have applications in the synthesis of fragrances. They serve as key components or intermediates in the production of various aromas (Pabst et al., 1990).
Mécanisme D'action
Target of Action:
It is commonly used in organic synthesis and can serve as a reagent or catalyst in chemical reactions .
Mode of Action:
It is soluble in organic solvents such as alcohols, ethers, and benzene at room temperature .
Pharmacokinetics:
Action Environment:
Environmental factors, such as temperature, solvent choice, and pH, may influence the efficacy and stability of 4-Iodoacetophenone during chemical reactions.
Safety Considerations::Always exercise caution when handling this compound in the laboratory .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-iodophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPKSAXOQCEPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



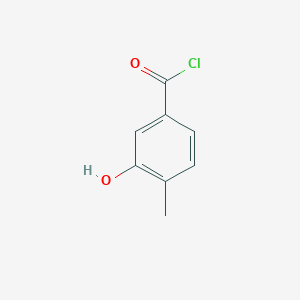
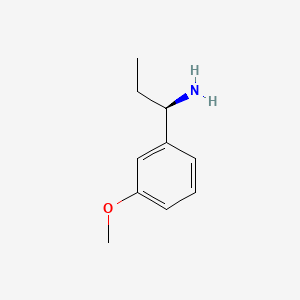
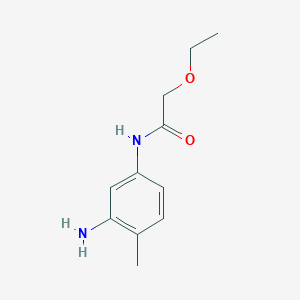
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
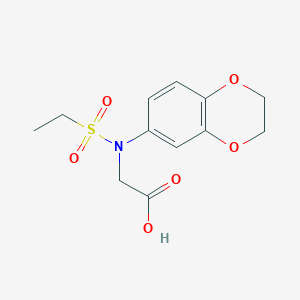
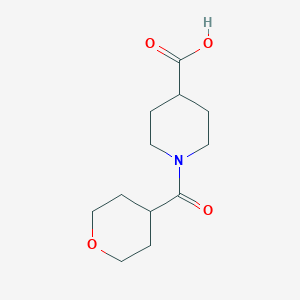
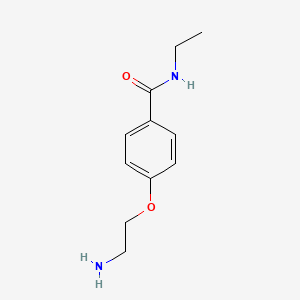
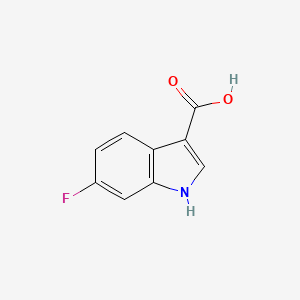

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
